molecular formula C13H8N2O2 B3226835 3-(3-Cyanophenyl)isonicotinic acid CAS No. 1258609-59-4

3-(3-Cyanophenyl)isonicotinic acid

Cat. No.: B3226835
CAS No.: 1258609-59-4
M. Wt: 224.21 g/mol
InChI Key: BCJVTCKWJUMZRA-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a 3-cyanophenyl substituent at the 3-position of the pyridine ring. This compound belongs to a broader class of pyridinecarboxylic acids, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

3-(3-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-8-15-5-4-11(12)13(16)17/h1-6,8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVTCKWJUMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686989
Record name 3-(3-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258609-59-4
Record name 3-(3-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)isonicotinic acid typically involves the reaction of 3-cyanophenylboronic acid with isonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide or toluene . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyanophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

  • Oxidation can yield carboxylic acids.
  • Reduction can produce amines.
  • Substitution reactions can introduce halogens or other substituents onto the aromatic ring.

Scientific Research Applications

3-(3-Cyanophenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Isonicotinic acid derivatives vary significantly based on substituent position and functional groups. Key analogs include:

Compound Name Substituent Position/Group Molecular Weight CAS RN Key Applications/Findings
3-(4-Fluorophenyl)isonicotinic acid 4-Fluorophenyl at pyridine-3 217.20 1214348-98-7 Antiviral/antibacterial research
3-Chloro-2-(trifluoromethyl)isonicotinic acid Cl at pyridine-3, CF₃ at pyridine-2 225.55 749875-02-3 Agrochemical intermediates
2-(3-Methoxyphenyl)isonicotinic acid 3-Methoxyphenyl at pyridine-2 229.23 100004-95-3 MOF ligand synthesis
5-(3-Carboxyphenyl)nicotinic acid 3-Carboxyphenyl at pyridine-5 243.21 1261976-89-9 Coordination chemistry

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -CN, -CF₃): Enhance acidity of the carboxylic moiety, improving metal-binding capacity in MOFs . The cyano group in 3-(3-Cyanophenyl)isonicotinic acid may confer greater thermal stability compared to methoxy or fluorine analogs .
  • Substituent Position : Derivatives with substituents at pyridine-3 (e.g., 3-(4-Fluorophenyl)isonicotinic acid) exhibit distinct metabolic pathways compared to those at pyridine-2 or -3. For example, hydroxylation at pyridine-2 is critical in microbial degradation of isonicotinic acid derivatives .
Drug Discovery
  • Isoniazid Derivatives: Isonicotinic acid hydrazide (isoniazid) is a frontline antitubercular drug. The 3-cyanophenyl variant could resist metabolic inactivation via cytochrome P450 enzymes, a common issue with isoniazid .
  • Anticancer Activity : Trifluoromethyl-substituted analogs (e.g., 3-Chloro-2-(trifluoromethyl)isonicotinic acid) inhibit kinases involved in tumor progression .
Material Science
  • MOF Construction: Isonicotinic acid derivatives with rigid substituents (e.g., cyano or carboxyphenyl groups) form stable MOFs with high surface areas. For example, 5-(3-Carboxyphenyl)nicotinic acid generates frameworks with tunable pore sizes for gas storage .

Biological Activity

3-(3-Cyanophenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with a cyanophenyl substituent. This structural configuration is believed to influence its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound is thought to exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.

Anti-Inflammatory Activity

In a study evaluating derivatives of isoniazid, this compound demonstrated significant anti-inflammatory activity with an IC50 value comparable to established anti-inflammatory agents .

CompoundIC50 (µM)
This compound22.4 ± 1.83
Standard (Thiourea)21.1 ± 0.2
Acetohydroxamic Acid20.3 ± 0.4

Cytotoxicity Profile

Research on cytotoxicity against normal cell lines (e.g., 3T3 mouse fibroblast cells) indicated that while many derivatives were inactive, some exhibited moderate activity, suggesting a selective cytotoxic profile .

CompoundIC50 (µM)Remarks
Isoniazid28.5 ± 1.2Active
Compound 1829.5 ± 1.9Active
Compound 2463.2 ± 2.0Moderate Activity

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Studies suggest that the compound is well-absorbed following systemic administration.
  • Metabolism : It undergoes metabolic transformations, including methylation, which may affect its biological activity and half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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